molecular formula C17H23NO2 B262673 1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol

1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol

Cat. No. B262673
M. Wt: 273.37 g/mol
InChI Key: ZPHNQYIUKSAZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol, also known as BMFPE, is a compound that has been extensively studied for its potential therapeutic applications. BMFPE is a member of the family of compounds known as beta-adrenergic agonists, which are used to treat a range of medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. In

Mechanism of Action

1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol works by activating beta-adrenergic receptors, which are located on the surface of cells in the body. When these receptors are activated, they stimulate a range of physiological responses, including the relaxation of smooth muscle in the airways, increased heart rate, and increased contractility of the heart muscle. 1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol also has anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol has a range of biochemical and physiological effects, including the relaxation of smooth muscle in the airways, increased heart rate, and increased contractility of the heart muscle. In addition, 1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol has anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol has several advantages for lab experiments, including its potent beta-adrenergic agonist activity, which makes it a useful tool for studying the physiological effects of beta-adrenergic receptor activation. However, 1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and use the compound safely.

Future Directions

There are several future directions for research on 1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol. One area of interest is the development of new therapeutic applications for the compound, including its potential use in the treatment of neurodegenerative diseases and autoimmune disorders. Another area of interest is the development of new synthetic methods for 1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol, which could lead to more efficient and cost-effective production of the compound. Finally, further research is needed to better understand the mechanism of action of 1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol and its potential side effects, which could help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol involves a multi-step process that begins with the reaction of 4-nitrophenylacetic acid with butylamine to form the amide intermediate. The amide is then reduced with lithium aluminum hydride to form the corresponding amine. The amine is then reacted with 2-furylboronic acid to form the 1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol compound. The final product is purified using column chromatography.

Scientific Research Applications

1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol has been extensively studied for its potential therapeutic applications. Research has shown that 1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol has potent beta-adrenergic agonist activity, which makes it a promising candidate for the treatment of asthma, COPD, and heart failure. In addition, 1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol has been studied for its potential anti-inflammatory and neuroprotective effects.

properties

Product Name

1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-[4-[5-(butylaminomethyl)furan-2-yl]phenyl]ethanol

InChI

InChI=1S/C17H23NO2/c1-3-4-11-18-12-16-9-10-17(20-16)15-7-5-14(6-8-15)13(2)19/h5-10,13,18-19H,3-4,11-12H2,1-2H3

InChI Key

ZPHNQYIUKSAZLO-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O

Canonical SMILES

CCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O

Origin of Product

United States

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